

# The Pharmacokinetic Profile and Bioavailability of Neu-P11: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Neu-P11, also known as **piromelatine**, is a novel investigational drug with a multimodal mechanism of action, targeting both melatonergic (MT1/MT2) and serotonergic (5-HT1A/1D) receptors.[1] This unique pharmacological profile has led to its investigation in a range of therapeutic areas, including insomnia and neurodegenerative diseases. Understanding the pharmacokinetic (PK) properties and bioavailability of Neu-P11 is critical for its continued development and potential clinical application. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of Neu-P11, based on available preclinical and clinical data.

### **Pharmacokinetics**

Published data from clinical trials indicate that Neu-P11 exhibits a favorable pharmacokinetic profile. Phase I and II studies have demonstrated good absorption and distribution with a dose-proportional pharmacokinetic profile.[2]

#### **Human Pharmacokinetics**

A Phase I single ascending dose study in healthy male volunteers evaluated single doses of 5 mg, 20 mg, 50 mg, and 200 mg of Neu-P11. While specific Cmax, Tmax, and AUC values from this study are not publicly available in detail, the development of a sensitive liquid



chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantification of Neu-P11 in human plasma suggests that robust pharmacokinetic data was collected.[3]

A multiple ascending dose study in patients with insomnia provided further insight into the pharmacokinetic profile of Neu-P11. This study, which administered nightly doses of 2 mg, 5 mg, 20 mg, and 50 mg for six days, revealed a half-life (t½) ranging from 1.2 to 2.9 hours.[1] Importantly, no evidence of drug accumulation was observed during this period.[1]

Table 1: Summary of Human Pharmacokinetic Parameters of Neu-P11

| Parameter      | Value           | Population           | Study Design               | Dosing<br>Regimen                     |
|----------------|-----------------|----------------------|----------------------------|---------------------------------------|
| Half-life (t½) | 1.2 - 2.9 hours | Insomnia<br>Patients | Multiple<br>Ascending Dose | 2, 5, 20, 50 mg<br>nightly for 6 days |

Note: Cmax, Tmax, and AUC data from clinical trials are not yet fully published in peer-reviewed literature.

#### **Preclinical Pharmacokinetics**

Preclinical studies in animal models, primarily rats, have been conducted to evaluate the efficacy and mechanism of action of Neu-P11. While these studies provide valuable information on drug administration, they do not consistently report detailed pharmacokinetic parameters. The available information focuses on the administration routes and doses used in these efficacy studies.

Table 2: Preclinical Administration of Neu-P11 in Rat Models



| Study Focus             | Animal Model           | Dose     | Route of<br>Administration | Vehicle                      |
|-------------------------|------------------------|----------|----------------------------|------------------------------|
| Memory Deficits         | Sprague-Dawley<br>Rats | 20 mg/kg | Intraperitoneal<br>(i.p.)  | Hydroxyethyl<br>cellulose 1% |
| Anxiety and<br>Stress   | Sprague-Dawley<br>Rats | 20 mg/kg | Intraperitoneal<br>(i.p.)  | Hydroxyethyl cellulose 1%    |
| Anhedonia and<br>Memory | Wistar Rats            | 50 mg/kg | Not specified              | Not specified                |

## Bioavailability

One study has described Neu-P11 as having "good oral bioavailability".[4] However, a specific oral bioavailability percentage for Neu-P11 in humans or preclinical models has not been reported in the currently available literature. For context, melatonin, a compound with a similar mechanism of action, is known to have low and variable oral bioavailability.[5][6][7][8]

# Experimental Protocols Quantification of Neu-P11 in Human Plasma

A validated analytical method for the quantification of Neu-P11 in human plasma has been established, which is crucial for pharmacokinetic analysis.

- Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)[3]
- Sample Preparation: Solid-phase extraction (SPE)[3]
- Lower Limit of Quantification (LLOQ): 0.39 ng/mL[3]
- Application: Used to analyze plasma samples from a Phase I single ascending dose study in healthy male volunteers.[3]

#### **Preclinical Administration in Rats**

The following protocol has been used in several preclinical studies investigating the effects of Neu-P11 in rat models of neurological and metabolic disorders.



- Drug Preparation: Neu-P11 is dissolved in 1% hydroxyethyl cellulose.[9][10]
- Administration: Administered via intraperitoneal (i.p.) injection.[9][10]
- Dosage: A common dosage used in these studies is 20 mg/kg body weight.[9][10]

## **Signaling Pathways and Mechanism of Action**

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of Neu-P11. One of the key pathways identified is the Hippo signaling pathway, particularly in the context of metabolic disorders.

### **Neu-P11** and the Hippo Signaling Pathway

Studies have shown that Neu-P11 can modulate the Hippo signaling pathway. This pathway is a critical regulator of cell proliferation, apoptosis, and organ size. By inhibiting the Hippo pathway, Neu-P11 is thought to improve immune function and insulin sensitivity in the context of type 2 diabetes.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. longdom.org [longdom.org]
- 5. Pharmacokinetics and oral bioavailability of exogenous melatonin in preclinical animal models and clinical implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Pharmacokinetics of oral and intravenous melatonin in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and Bioavailability of Neu-P11: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678460#pharmacokinetics-and-bioavailability-of-neu-p11]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com